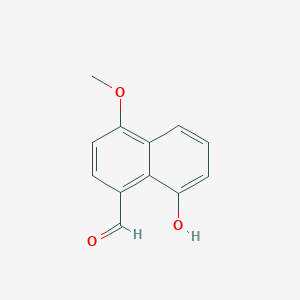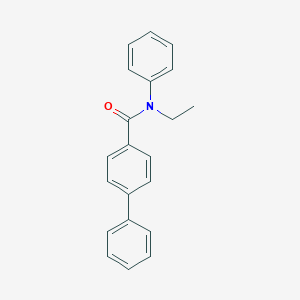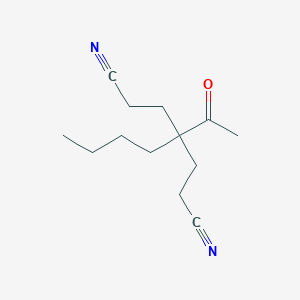![molecular formula C18H18N2O3S B274506 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274506.png)
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice and was subsequently found to have anti-tumor activity in a variety of preclinical models.
作用機序
The mechanism of action of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. It is known to induce the production of TNF-α, which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and activating immune cells. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of TNF-α and activating the STING pathway, this compound has been shown to inhibit angiogenesis, induce apoptosis, and activate immune cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a promising candidate for further development as a cancer therapy. However, this compound has also been shown to have limitations in terms of its efficacy and toxicity. For example, this compound has been shown to have variable efficacy in different tumor models, and it can cause significant toxicity in some cases.
将来の方向性
There are a number of future directions for research on 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the development of biomarkers that can be used to predict which patients are most likely to respond to this compound. Finally, there is interest in developing new analogs of this compound that may have improved efficacy and/or reduced toxicity.
合成法
The synthesis of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves a multi-step process starting from commercially available 2,3-dimethylquinoxaline. The first step involves the reaction of 2,3-dimethylquinoxaline with paraformaldehyde in the presence of sodium methoxide to form 6,7-dimethylquinoxaline-2,3-dione. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form this compound, which is the final product.
科学的研究の応用
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
6,7-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-14(7-5-11)24(22,23)10-17-18(21)20-16-9-13(3)12(2)8-15(16)19-17/h4-9H,10H2,1-3H3,(H,20,21) |
InChIキー |
IQLNSPJXALFVHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)








![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)